
Tak1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tak1-IN-5 is a selective inhibitor of transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase family. TAK1 plays a crucial role in various cellular processes, including inflammation, immunity, cell survival, and apoptosis. This compound has garnered significant attention in scientific research due to its potential therapeutic applications in treating diseases associated with abnormal TAK1 activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tak1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitor structure. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to achieve high yield and purity. This involves scaling up the reaction conditions, optimizing reaction times, temperatures, and solvent systems. Purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the final product with the required specifications.
化学反应分析
Types of Reactions
Tak1-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Tak1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TAK1 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the effects of TAK1 inhibition on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases associated with abnormal TAK1 activity, such as cancer, inflammatory diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting TAK1-related pathways.
作用机制
Tak1-IN-5 exerts its effects by selectively inhibiting TAK1 activity. TAK1 is activated by various stimuli, including proinflammatory cytokines, hypoxia, and oxidative stress. Upon activation, TAK1 phosphorylates downstream targets such as IκB kinases and mitogen-activated protein kinases, leading to the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1). By inhibiting TAK1, this compound prevents the activation of these downstream signaling pathways, thereby modulating cellular responses such as inflammation and apoptosis .
相似化合物的比较
Tak1-IN-5 is unique among TAK1 inhibitors due to its high selectivity and potency. Similar compounds include:
5Z-7-oxozeaenol: A natural product-derived TAK1 inhibitor with broader activity against other kinases.
Imidazo[1,2-b]pyridazine derivatives: A class of TAK1 inhibitors with varying degrees of selectivity and potency.
This compound stands out due to its specific inhibition of TAK1, making it a valuable tool for studying TAK1-related pathways and developing targeted therapies.
属性
分子式 |
C22H24N6O |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
4-[3-(3-cyclopropyl-2H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C22H24N6O/c1-13-11-27(12-14(2)29-13)21-8-7-20-23-10-19(28(20)26-21)16-5-6-18-17(9-16)22(25-24-18)15-3-4-15/h5-10,13-15H,3-4,11-12H2,1-2H3,(H,24,25) |
InChI 键 |
FVSYYBSPCCYMTR-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(O1)C)C2=NN3C(=NC=C3C4=CC5=C(NN=C5C=C4)C6CC6)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![L-Leucinamide, N-(cyclopentylcarbonyl)-L-phenylalanyl-N-[1-(cyclohexylmethyl)-2-(dimethoxyphosphinyl)-2-hydroxyethyl]-(9CI)](/img/structure/B12371869.png)
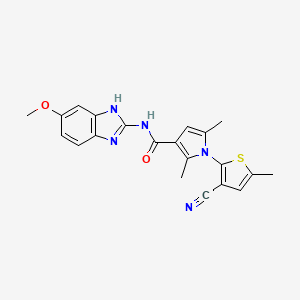
![Disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate](/img/structure/B12371877.png)
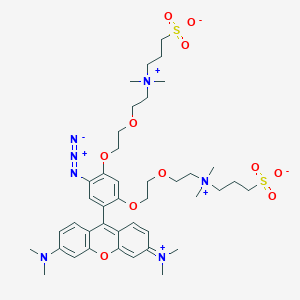
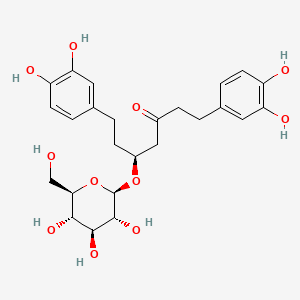
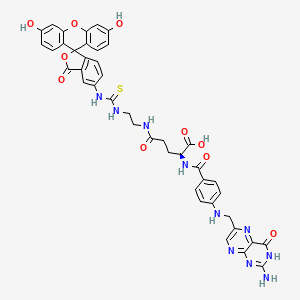
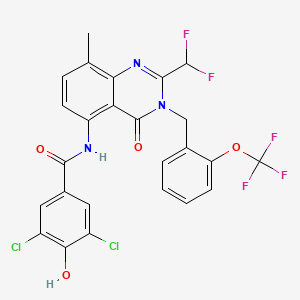
![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)
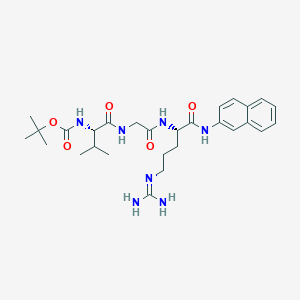

![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)

